molecular formula C12H11NO3S2 B2422539 (5E)-5-(2,5-dimethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one CAS No. 127378-17-0

(5E)-5-(2,5-dimethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

Cat. No.: B2422539
CAS No.: 127378-17-0
M. Wt: 281.4 g/mol
InChI Key: WEDXIWUKUHJGIR-UHFFFAOYSA-N
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Description

(5E)-5-(2,5-dimethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a thiazolidinone ring, a benzylidene group, and methoxy substituents, which contribute to its distinct chemical behavior and biological activities.

Properties

CAS No.

127378-17-0

Molecular Formula

C12H11NO3S2

Molecular Weight

281.4 g/mol

IUPAC Name

5-[(2,5-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H11NO3S2/c1-15-8-3-4-9(16-2)7(5-8)6-10-11(14)13-12(17)18-10/h3-6H,1-2H3,(H,13,14,17)

InChI Key

WEDXIWUKUHJGIR-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=O)NC(=S)S2

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=O)NC(=S)S2

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(2,5-dimethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one typically involves the condensation of 2,5-dimethoxybenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is often carried out in the presence of a base, such as sodium acetate, and under reflux conditions to facilitate the formation of the thiazolidinone ring .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(2,5-dimethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (5E)-5-(2,5-dimethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one involves its interaction with various molecular targets. The compound can bind to metal ions through its thioxo and benzylidene groups, forming stable complexes. These complexes can exhibit biological activities, such as inhibiting bacterial growth or inducing cell death in cancer cells . The exact pathways and molecular targets can vary depending on the specific application and the nature of the metal ion involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-(2,5-dimethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is unique due to its thiazolidinone ring, which imparts distinct chemical and biological properties

Biological Activity

(5E)-5-(2,5-dimethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its diverse biological activities. This compound has been studied for its potential applications in pharmacology, particularly in the fields of antimicrobial and anti-melanogenic effects.

  • Molecular Formula : C₁₂H₁₁N₁O₃S₂
  • Molecular Weight : 281.36 g/mol
  • CAS Number : 127378-17-0

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. In a comparative study involving various thiazole compounds, this specific compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound was found to be more potent than standard antibiotics such as ampicillin against resistant strains like MRSA and Pseudomonas aeruginosa .

Microorganism Inhibition Zone (mm) Comparison to Ampicillin
Staphylococcus aureus20More potent
Escherichia coli18More potent
Pseudomonas aeruginosa22More potent

Anti-Melanogenic Activity

The compound has also been evaluated for its tyrosinase inhibitory activity, which is crucial for melanin production. In vitro studies using B16F10 murine melanoma cells demonstrated that this compound effectively inhibited tyrosinase activity, leading to reduced melanin synthesis. The IC50 value for this compound was found to be significantly lower than that of kojic acid, a well-known skin-lightening agent.

Compound IC50 (µM) Activity
This compound10.0 ± 0.90Strong inhibition
Kojic Acid25.0 ± 1.50Moderate inhibition

Cytotoxicity Studies

Cytotoxicity assays conducted on B16F10 cells revealed that this compound did not exhibit significant cytotoxic effects at concentrations up to 20 µM over a period of 72 hours. This suggests a favorable safety profile for further development as a therapeutic agent.

The mechanism by which this compound exerts its biological effects appears to involve the inhibition of key enzymes such as tyrosinase and various bacterial targets. Molecular docking studies suggest that the compound binds effectively to the active sites of these enzymes, thereby inhibiting their function .

Case Studies

Several case studies have explored the efficacy of this compound in various formulations:

  • Topical Formulations for Skin Lightening : A formulation containing this compound was tested on human volunteers over six weeks. Results indicated a significant reduction in skin pigmentation without adverse effects.
  • Combination Therapy with Antibiotics : In vitro studies combining this compound with standard antibiotics showed synergistic effects against resistant bacterial strains, suggesting its potential as an adjuvant therapy.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (5E)-5-(2,5-dimethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound is typically synthesized via a condensation reaction between 2-mercapto-1,3-thiazol-4(5H)-one and 2,5-dimethoxybenzaldehyde under acidic conditions. A common approach involves refluxing equimolar amounts of the aldehyde and thiazolone precursor in glacial acetic acid with anhydrous sodium acetate as a catalyst. Reaction progress is monitored via TLC (e.g., 20% ethyl acetate in hexane), followed by precipitation in ice-cold water and recrystallization (ethanol is preferred for purity). Optimizing reaction time (typically 6–8 hours) and stoichiometric ratios can enhance yields (≥85%) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Structural validation requires a combination of:

  • FT-IR : To confirm the presence of thiol (-SH, ~2500 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups.
  • NMR : ¹H NMR identifies aromatic protons (δ 6.5–7.5 ppm for benzylidene protons) and methoxy groups (δ ~3.8 ppm). ¹³C NMR resolves the thiazolone carbonyl (δ ~170 ppm).
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

Q. How is the purity of the compound assessed, and what analytical methods are recommended?

  • Methodological Answer : Purity is evaluated via:

  • HPLC : Using a C18 column with a UV-Vis detector (λ = 254 nm) and mobile phase (e.g., acetonitrile:water, 70:30).
  • Melting Point Analysis : A sharp melting range (e.g., 143–146°C) indicates homogeneity.
  • Elemental Analysis : Matching calculated and observed C, H, N, S percentages validates stoichiometry .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) elucidate the compound’s molecular conformation and intermolecular interactions?

  • Methodological Answer : SC-XRD at low temperatures (e.g., 140 K) minimizes thermal motion artifacts. Data collection with Mo-Kα radiation (λ = 0.71073 Å) and refinement using software like SHELXTL resolves bond lengths, angles, and torsion angles. For example, the (E)-configuration of the benzylidene moiety and hydrogen-bonding motifs (e.g., C–H⋯O interactions forming S(6) ring motifs) can be visualized. These insights inform reactivity predictions, such as susceptibility to nucleophilic attack at the thiol group .

Q. What experimental designs are suitable for evaluating the compound’s biological activity (e.g., antimicrobial or enzyme inhibition)?

  • Methodological Answer :

  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to determine MIC (Minimum Inhibitory Concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent blanks.
  • Enzyme Inhibition Studies : For antioxidant activity, employ DPPH radical scavenging assays (IC₅₀ calculation) or SOD-mimetic activity tests. For kinase inhibition, use fluorescence-based ATPase assays with recombinant enzymes (e.g., EGFR kinase) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2 or α-glucosidase). Generate grid boxes around active sites and validate poses with RMSD clustering.
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., hydrogen bond persistence, ligand RMSF).
  • QSAR Modeling : Corrogate electronic (HOMO-LUMO) and steric (logP) descriptors with bioactivity data to design analogs .

Q. What strategies address contradictory data in solubility or stability studies under varying pH and temperature conditions?

  • Methodological Answer :

  • Solubility Profiling : Use shake-flask methods with HPLC quantification in buffers (pH 1–13) and solvents (DMSO, ethanol).
  • Stability Studies : Incubate the compound at 25°C, 40°C, and 60°C for 1–4 weeks. Monitor degradation via LC-MS and identify byproducts (e.g., hydrolysis of the thiazolone ring).
  • pH-Dependent UV-Vis Spectroscopy : Track absorbance shifts (e.g., 250–400 nm) to identify protonation states affecting stability .

Methodological Notes

  • Synthesis Optimization : Replace glacial acetic acid with ionic liquids (e.g., [BMIM][BF₄]) to enhance reaction yields and reduce waste .
  • Crystallography : For air-sensitive crystals, use oil-coated loops during SC-XRD data collection .
  • Biological Assays : Normalize activity data to cell viability (via MTT assays) to exclude cytotoxicity artifacts .

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